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Compound of Interest
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Compound Name:

dimethylmorpholine-4-carboxylate
CAS No.: 1803610-14-1

Cat. No.: B2799462

Get Quote

Executive Summary: The Morpholine-Carbamate
Nexus

In the landscape of medicinal chemistry, the morpholine heterocycle is a "privileged scaffold,"
valued for its ability to optimize physicochemical properties such as solubility, lipophilicity, and
metabolic stability. Morpholine-4-carboxylates (defined as the N-alkoxycarbonyl morpholine
moiety, 1) represent a specific subclass where the morpholine nitrogen is acylated by a

carboxylate group (forming a carbamate linkage).
This structural modification serves three critical functions in drug design:

« Basicity Modulation: It effectively quenches the basicity of the morpholine nitrogen (reducing
pKa from ~8.3 to neutral), altering blood-brain barrier (BBB) permeability and lysosomal

trapping.
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e Prodrug Capabilities: The carbamate linkage acts as a metabolically labile or stable linker,
depending on the "R" substituent, useful for solubilizing lipophilic alcohols.

e Pharmacophoric Interactions: The carbonyl oxygen serves as a hydrogen bond acceptor
(HBA), while the morpholine oxygen maintains its role as a weak HBA, creating a distinct
electrostatic signature for receptor binding (e.g., in Dopamine D4 antagonists).

This guide dissects the SAR of this moiety, providing actionable protocols for synthesis and
biological evaluation.[1][2][3]

Structural Anatomy & SAR Dimensions

The SAR of morpholine-4-carboxylates is multidimensional. We analyze the molecule in three
zones: the Morpholine Core (Zone A), the Carbamate Linker (Zone B), and the Distal Ester
Group (Zone C).

Zone A: The Morpholine Core (Conformation & Chirality)

The morpholine ring predominantly adopts a chair conformation.

o Unsubstituted Ring: Provides a compact, polar-hydrophobic balance (ClogP ~ -0.86 for
morpholine itself).

e C2/C3 Substitution: Introducing substituents (e.g., methyl, hydroxymethyl) at C2 or C3
creates chirality and restricts conformational flexibility.

o Insight: In Dopamine D4 antagonists, (S)-2-substitution is often critical for potency, as it
directs the vector of the attached groups into specific hydrophobic pockets of the receptor.

o Stereoelectronic Effect: Substituents at C2 (adjacent to Oxygen) vs. C3 (adjacent to
Nitrogen) have vastly different impacts on the ring pucker and the orientation of the N-
carboxylate vector.

Zone B: The Carbamate Linker (Electronic Masking)

The N-acylation transforms the amine from a hydrogen bond donor/acceptor (at physiological
pH) to a pure acceptor.

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/31978684/
https://www.e3s-conferences.org/articles/e3sconf/pdf/2024/86/e3sconf_rawmu2024_01051.pdf
https://www.researchgate.net/publication/383020693_Synthesis_and_SAR_of_morpholine_and_its_derivatives_A_review_update
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2799462?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Metabolic Stability: The carbamate is generally more stable to hydrolysis than the
corresponding ester but less stable than an amide.

e Enzyme Inhibition: In serine hydrolase inhibitors (e.g., FAAH), this carbamate can act as a
"warhead," carbamoylating the active site serine. The reactivity is tuned by the leaving group
ability of the morpholine (poor) vs. the R-O group.

Zone C: The Distal R-Group (Lipophilicity & Sterics)

The "R" group of the carboxylate (-COOR) is the primary lever for tuning LogP.

o Alkyl Groups (Methyl, Ethyl): Lower molecular weight, used to cap the nitrogen and reduce
polarity without adding significant bulk.

o Bulky Groups (t-Butyl, Benzyl):

o t-Butyl (Boc): often used as a protecting group but also increases lipophilicity significantly,
potentially improving membrane permeability in early leads.

o Bioactive Moieties:[4][5][6] R can be a drug scaffold itself, where the morpholine-
carboxylate acts as a solubilizing "cap."”

Visualization: SAR Logic Flow

The following diagram illustrates the decision-making process when optimizing morpholine-4-
carboxylates.
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Figure 1: SAR Decision Tree for Morpholine-4-Carboxylate Optimization. This logic flow guides

the medicinal chemist through the three zones of modification.

Synthetic Pathways[6][7][8]

Robust synthesis is the backbone of any SAR campaign. Two primary methods are
recommended: the classical Chloroformate Method (for library generation) and the Green
Carbonate Method (for scale-up).

Method A: Chloroformate Coupling (Standard)

This method is preferred for generating diverse libraries due to the commercial availability of
various chloroformates.

Reaction:
Protocol 1: General Synthesis of Morpholine-4-Carboxylates

e Setup: Charge a round-bottom flask with Morpholine (1.0 equiv) and dry Dichloromethane
(DCM) [0.2 M].
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» Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv). Cool
to 0°C under N2 atmosphere.

» Addition: Dropwise add the appropriate Alkyl Chloroformate (1.1 equiv) over 15 minutes.

e Reaction: Warm to Room Temperature (RT) and stir for 2—4 hours. Monitor by TLC
(EtOAc/Hexane) or LC-MS.

o Workup: Quench with water. Wash organic layer with 1N HCI (to remove unreacted
morpholine/base), then sat. NaHCO3, then Brine.

 Purification: Dry over Na2S0O4, concentrate. Purify via flash column chromatography if
necessary (often quantitative yield without chromatography).

Method B: Dimethyl Carbonate (DMC) Methylation
(Green)

For the specific synthesis of Methyl morpholine-4-carboxylate, DMC is a non-toxic alternative to
methyl chloroformate.

Reaction:

Note: This reaction often requires a catalyst (e.g., ionic liquids or basic catalysts) and reflux
conditions, as DMC is less reactive than chloroformates.

Key Experimental Data & Validation

When evaluating these derivatives, quantitative data is essential. Below is a summary of
expected physicochemical shifts based on R-group modification.

Table 1: Physicochemical Impact of R-Group Variation
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] Metabolic o
ClogP pKa (Con,. . Application
Compound R-Group . Stability
(Calc) Acid) Note
(HLM)
) ) Low (N- Parent
Morpholine H (Amine) -0.86 8.36 o
oxidation) heterocycle
) Polar capping
MMC Methyl -0.20 Neutral High
group
Standard
EMC Ethyl 0.15 Neutral High prodrug
moiety
) Lipophilic,
BMC t-Butyl 1.45 Neutral High
bulky (Boc)
UV-active,
BnMC Benzyl 1.80 Neutral Moderate
cleavable

Data Source: Calculated via ChemAxon / PubChem Computed Properties.

Protocol 2: Microsomal Stability Assay (Validation)

To verify the stability of the carbamate linkage (Zone B) against esterases and oxidases:

¢ Incubation: Incubate test compound (1 puM) with Human Liver Microsomes (HLM) (0.5
mg/mL) in phosphate buffer (pH 7.4).

e Initiation: Add NADPH-regenerating system. Incubate at 37°C.

o Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing
internal standard.

e Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

 Calculation: Plot In(% remaining) vs. time.
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o Target:

min indicates a stable carbamate suitable for systemic distribution.

min suggests prodrug potential.

Case Study: Dopamine D4 Antagonists

A seminal application of the morpholine-4-carboxylate scaffold is found in the design of
selective Dopamine D4 antagonists.[7]

e Challenge: Achieve selectivity for D4 over D2/D3 receptors.
 Solution: Utilization of (S)-2-(alkoxymethyl)morpholine-4-carboxylates.

o Mechanism: The chiral center at C2 orients the alkoxymethyl group into a specific sub-
pocket. The N-carboxylate (often a t-butyl or similar bulky group in intermediates, or modified
to a urea/amide in final drugs) modulates the vector of the nitrogen lone pair, preventing non-
specific binding associated with the highly basic amine.

» Outcome: High affinity (Ki < 10 nM) and selectivity were achieved by optimizing the C2-
stereocenter and the N4-substituent.

Synthesis Workflow Diagram
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Figure 2: General Synthesis Pathway via Chloroformate. This robust pathway is the industry
standard for generating SAR libraries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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relationship-sar-of-morpholine-4-carboxylates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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